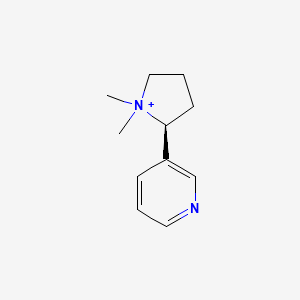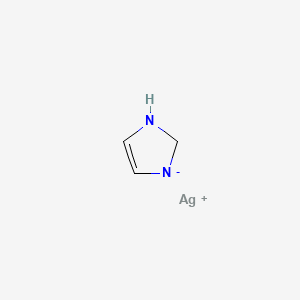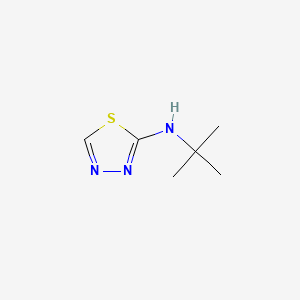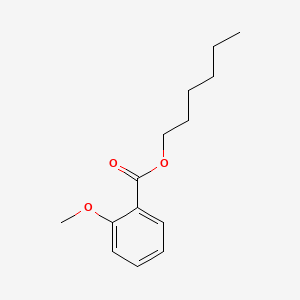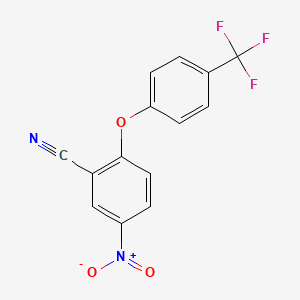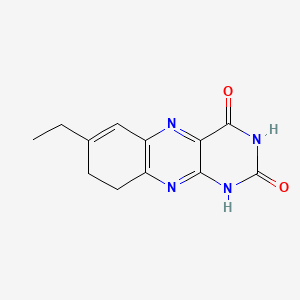
Benzo(g)pteridine-2,4(1H,3H)-dione, 7-ethyl-8,9-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo(g)pteridine-2,4(1H,3H)-dione, 7-ethyl-8,9-dihydro- is a complex organic compound belonging to the pteridine family. Compounds in this family are known for their diverse biological activities and applications in various fields such as medicine, biochemistry, and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(g)pteridine-2,4(1H,3H)-dione, 7-ethyl-8,9-dihydro- typically involves multi-step organic reactions. Common starting materials include aromatic amines and aldehydes, which undergo condensation reactions followed by cyclization and oxidation steps. Reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification techniques.
化学反応の分析
Types of Reactions
Benzo(g)pteridine-2,4(1H,3H)-dione, 7-ethyl-8,9-dihydro- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
科学的研究の応用
Benzo(g)pteridine-2,4(1H,3H)-dione, 7-ethyl-8,9-dihydro- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Benzo(g)pteridine-2,4(1H,3H)-dione, 7-ethyl-8,9-dihydro- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to active sites of enzymes, preventing their normal function.
Signal transduction: Modulating signaling pathways involved in cellular processes.
DNA/RNA interaction: Intercalating into nucleic acids, affecting their structure and function.
類似化合物との比較
Similar Compounds
Similar compounds include other pteridine derivatives such as:
Pterin: A basic structure in the pteridine family.
Folic acid: A vitamin essential for DNA synthesis and repair.
Methotrexate: A chemotherapy agent and immune system suppressant.
Uniqueness
Benzo(g)pteridine-2,4(1H,3H)-dione, 7-ethyl-8,9-dihydro- is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its ethyl and dihydro substitutions may enhance its stability, reactivity, and biological activity compared to other pteridine derivatives.
特性
CAS番号 |
63528-78-9 |
|---|---|
分子式 |
C12H12N4O2 |
分子量 |
244.25 g/mol |
IUPAC名 |
7-ethyl-8,9-dihydro-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C12H12N4O2/c1-2-6-3-4-7-8(5-6)13-9-10(14-7)15-12(18)16-11(9)17/h5H,2-4H2,1H3,(H2,14,15,16,17,18) |
InChIキー |
GJTGOVILBBNZAX-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(CC1)N=C3C(=N2)C(=O)NC(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



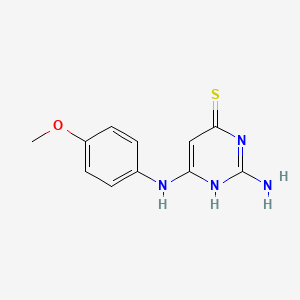
![2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro-](/img/structure/B12654618.png)
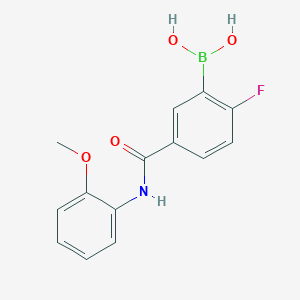
![[(E)-hex-3-enyl] (Z)-hex-2-enoate](/img/structure/B12654623.png)
